molecular formula C14H28I2N2O2 B13734509 Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide CAS No. 15623-83-3

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide

Cat. No.: B13734509
CAS No.: 15623-83-3
M. Wt: 510.19 g/mol
InChI Key: ATGTZMGMKSLCDM-UHFFFAOYSA-L
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Description

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide is a complex organic compound that belongs to the class of quinuclidinium derivatives These compounds are known for their unique structural features, which include a bicyclic framework with a nitrogen atom at the bridgehead position

Preparation Methods

The synthesis of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide typically involves multiple steps. The initial step often includes the preparation of the quinuclidinium core, followed by the introduction of the carboxy and methyl groups. The iodide esterification is then carried out using (2-hydroxyethyl)trimethylammonium iodide under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis to enhance yield and purity.

Chemical Reactions Analysis

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide group can be replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and ion-exchange membranes.

Mechanism of Action

The mechanism of action of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The quinuclidinium core can interact with various receptors and enzymes, modulating their activity. The ester linkage allows for controlled release of the active components, enhancing its efficacy. The iodide group plays a role in the compound’s solubility and stability.

Comparison with Similar Compounds

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide is unique due to its specific structural features and functional groups. Similar compounds include:

    Quinolizidine (norlupinane): Another bicyclic compound with a nitrogen atom at the bridgehead position.

    Pyrrolizidine: Known for its pharmacologically active alkaloids.

    N-methylpiperidine: A closed bicyclic analog with similar neurotropic properties.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

15623-83-3

Molecular Formula

C14H28I2N2O2

Molecular Weight

510.19 g/mol

IUPAC Name

trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxyethyl]azanium;diiodide

InChI

InChI=1S/C14H28N2O2.2HI/c1-15(2,3)9-10-18-14(17)13-11-12-5-7-16(13,4)8-6-12;;/h12-13H,5-11H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ATGTZMGMKSLCDM-UHFFFAOYSA-L

Canonical SMILES

C[N+]12CCC(CC1)CC2C(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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